Spontaneous Thermolytic Cleavage Eliminates a 55°C Heating Step in Oligonucleotide Deprotection
In solid-phase oligonucleotide synthesis, the 2-[N-methyl-N-(2-pyridyl)]aminoethyl phosphate/thiophosphate protecting group undergoes spontaneous cyclodeesterification and cleavage immediately upon formation of the phosphate or phosphorothioate ester during the synthesis cycle [1]. This is in direct contrast to the 3-(2-pyridyl)-1-propyl group, which requires a defined heating step of 30 minutes at 55°C in concentrated NH₄OH or an aqueous buffer at pH 7.0 to achieve deprotection [1].
| Evidence Dimension | Thermolytic deprotection time and condition |
|---|---|
| Target Compound Data | Spontaneous cleavage upon formation |
| Comparator Or Baseline | 3-(2-pyridyl)-1-propyl phosphate/thiophosphate protecting group: Requires 30 minutes at 55°C |
| Quantified Difference | Elimination of a 30-minute heating step |
| Conditions | Solid-phase oligonucleotide synthesis, assessed by 31P NMR and cyclodeesterification product analysis [1] |
Why This Matters
This spontaneous cleavage eliminates a dedicated heating step, simplifying automated synthesis workflows and reducing the risk of thermal degradation of sensitive oligonucleotides.
- [1] Cieślak J, Beaucage SL, et al. Thermolytic properties of 3-(2-pyridyl)-1-propyl and 2-[N-methyl-N-(2-pyridyl)]aminoethyl phosphate/thiophosphate protecting groups in solid-phase synthesis of oligodeoxyribonucleotides. J Org Chem. 2003;68(26):10123-9. doi:10.1021/jo0354490. PMID: 14682709. View Source
